Welcome to the BenchChem Online Store!
molecular formula C12H16N2O3 B8705717 7-(4-Hydroxybutoxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

7-(4-Hydroxybutoxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B8705717
M. Wt: 236.27 g/mol
InChI Key: JWYHSHWGJGSZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09156822B2

Procedure details

To the solution of intermediate 10 (900 mg, 2.8 mmol) in EtOH (25 mL) was added 10% Pd/C (400 mg) under an atmosphere of H2 overnight. The reaction was filtered to remove the Pd/C and the filtrate was concentrated and washed with Et2O to give 7-(4-hydroxybutoxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one (intermediate 11) (360 mg, 55%) as a white solid.
Name
intermediate 10
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[N:23]=[C:22]2[C:17]([CH2:18][CH2:19][C:20](=[O:24])[NH:21]2)=[CH:16][CH:15]=1)C1C=CC=CC=1>CCO.[Pd]>[OH:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14]1[N:23]=[C:22]2[C:17]([CH2:18][CH2:19][C:20](=[O:24])[NH:21]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
intermediate 10
Quantity
900 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCOC1=CC=C2CCC(NC2=N1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove the Pd/C
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Name
Type
product
Smiles
OCCCCOC1=CC=C2CCC(NC2=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.